4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide
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Overview
Description
4’-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide is a chemical compound with significant potential in various fields of research. It is known for its unique structural properties, which include a trifluoromethyl group attached to a phenylsulfamoyl moiety, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide typically involves the reaction of 4-(trifluoromethyl)aniline with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of 4’-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4’-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetanilide moiety, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted acetanilides.
Scientific Research Applications
4’-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4’-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the acetanilide moiety.
4-(Trifluoromethyl)phenylsulfonamide: Similar structure but with a sulfonamide group instead of the acetanilide.
N-(4-{[4-(Trifluoromethyl)phenyl]sulfamoyl}phenyl)acetamide: Very similar structure with slight variations in the functional groups.
Uniqueness
4’-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide is unique due to its combination of the trifluoromethyl group and the acetanilide moiety, which imparts distinct chemical and biological properties. This combination makes it particularly valuable in research and industrial applications where specific reactivity and biological activity are desired .
Properties
IUPAC Name |
N-[4-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-10(21)19-12-6-8-14(9-7-12)24(22,23)20-13-4-2-11(3-5-13)15(16,17)18/h2-9,20H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXUOQVZWOFZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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